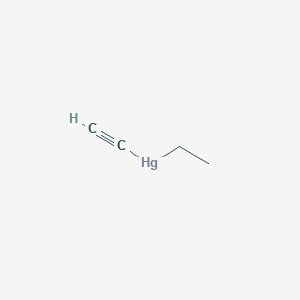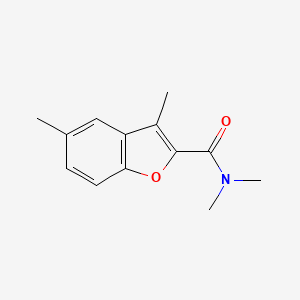
Disilylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propane-2,2-diyl)bis(silane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diyl)bis(silane) typically involves the reaction of propane derivatives with silicon-based reagents. One common method is the hydrosilylation of propene with silane compounds under the influence of a catalyst. The reaction conditions often include elevated temperatures and the presence of a platinum or rhodium catalyst to facilitate the addition of silicon to the carbon backbone.
Industrial Production Methods
In an industrial setting, the production of (Propane-2,2-diyl)bis(silane) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Propane-2,2-diyl)bis(silane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted organosilicon compounds.
Scientific Research Applications
(Propane-2,2-diyl)bis(silane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing into its use as a component in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, which are employed in various industrial applications, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism by which (Propane-2,2-diyl)bis(silane) exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form stable bonds with a variety of elements, allowing the compound to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Another organosilicon compound with a simpler structure.
Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.
Trimethylsilylpropane: Similar backbone but with different substituents.
Uniqueness
(Propane-2,2-diyl)bis(silane) is unique due to its specific structure, which provides distinct chemical properties and reactivity compared to other organosilicon compounds
Properties
Molecular Formula |
C3H6Si2 |
|---|---|
Molecular Weight |
98.25 g/mol |
InChI |
InChI=1S/C3H6Si2/c1-3(2,4)5/h1-2H3 |
InChI Key |
WWPRAGLMKCAOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([Si])[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



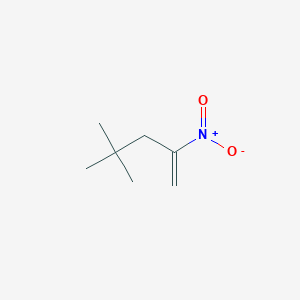
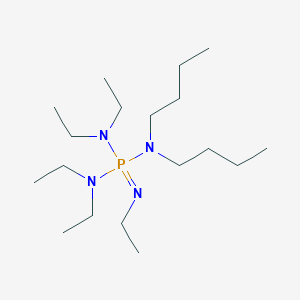
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
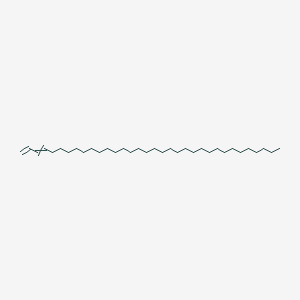
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
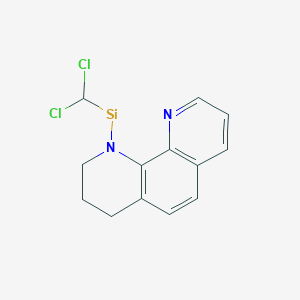
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
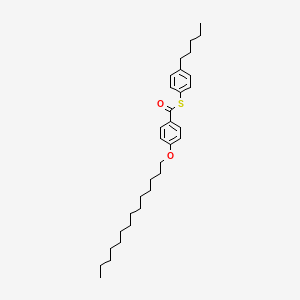

![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)

